Cas no 674289-04-4 (Benzene, 1,3,5-trifluoro-2,4,6-tris(phenylethynyl)-)

Benzene, 1,3,5-trifluoro-2,4,6-tris(phenylethynyl)-, is a fluorinated aromatic compound featuring a symmetrical trisubstituted structure. Its key advantages include high thermal stability, rigid molecular geometry, and enhanced electronic properties due to the conjugated ethynylphenyl groups. These characteristics make it suitable for applications in advanced materials, optoelectronics, and as a building block in supramolecular chemistry.
Benzene, 1,3,5-trifluoro-2,4,6-tris(phenylethynyl)- structure
674289-04-4 structure
Product Name:Benzene, 1,3,5-trifluoro-2,4,6-tris(phenylethynyl)-
CAS No:674289-04-4
MF:C30H15F3
MW:432.435318231583
CID:394868
PubChem ID:71374842
Update Time:2025-06-19

Benzene, 1,3,5-trifluoro-2,4,6-tris(phenylethynyl)- Chemical and Physical Properties

Names and Identifiers

    • Benzene, 1,3,5-trifluoro-2,4,6-tris(phenylethynyl)-
    • 1,3,5-trifluoro-2,4,6-tris(2-phenylethynyl)benzene
    • 1,3,5-Trifluoro-2,4,6-tris(phenylethynyl)benzene
    • CS-0170513
    • 1,1',1''-[(2,4,6-Trifluorobenzene-1,3,5-triyl)tri(ethyne-2,1-diyl)]tribenzene
    • DTXSID80797603
    • 674289-04-4
    • YSZC1383
    • Inchi: 1S/C30H15F3/c31-28-25(19-16-22-10-4-1-5-11-22)29(32)27(21-18-24-14-8-3-9-15-24)30(33)26(28)20-17-23-12-6-2-7-13-23/h1-15H
    • InChI Key: NORDMBRIRRJRRY-UHFFFAOYSA-N
    • SMILES: FC1C(C#CC2C=CC=CC=2)=C(C(C#CC2C=CC=CC=2)=C(C=1C#CC1C=CC=CC=1)F)F

Computed Properties

  • Exact Mass: 432.11258496g/mol
  • Monoisotopic Mass: 432.11258496g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 33
  • Rotatable Bond Count: 6
  • Complexity: 700
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 8.3
  • Topological Polar Surface Area: 0Ų

Benzene, 1,3,5-trifluoro-2,4,6-tris(phenylethynyl)- Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Apollo Scientific
PC56827-250mg
1,3,5-Trifluoro-2,4,6-tris(2-phenylethynyl)benzene
674289-04-4
250mg
£650.00 2023-09-02
Apollo Scientific
PC56827-1g
1,3,5-Trifluoro-2,4,6-tris(2-phenylethynyl)benzene
674289-04-4
1g
£1200.00 2023-09-02
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1241153-250mg
1,3,5-Trifluoro-2,4,6-tris(phenylethynyl)benzene
674289-04-4 98%
250mg
¥5558.00 2024-05-04
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1241153-1g
1,3,5-Trifluoro-2,4,6-tris(phenylethynyl)benzene
674289-04-4 98%
1g
¥10260.00 2024-05-04

Additional information on Benzene, 1,3,5-trifluoro-2,4,6-tris(phenylethynyl)-

Benzene, 1,3,5-trifluoro-2,4,6-tris(phenylethynyl)- and Its Significance in Modern Chemical Research

The compound with the CAS number 674289-04-4, specifically Benzene, 1,3,5-trifluoro-2,4,6-tris(phenylethynyl)-, represents a fascinating molecule in the realm of organic chemistry and materials science. This trisubstituted benzene derivative has garnered significant attention due to its unique structural features and potential applications in various scientific domains. The presence of both fluorine atoms and phenylethynyl groups introduces a complex interplay of electronic and steric effects, making it a valuable candidate for studying molecular interactions and designing novel materials.

In recent years, the field of supramolecular chemistry has seen remarkable advancements, largely driven by the development of sophisticated molecular architectures. The compound Benzene, 1,3,5-trifluoro-2,4,6-tris(phenylethynyl)- exemplifies this trend by serving as a building block for creating complex supramolecular assemblies. The fluorine substituents enhance the electron-withdrawing nature of the benzene ring, while the phenylethynyl groups introduce π-conjugation and aromaticity. This combination allows for precise tuning of electronic properties, making it an ideal candidate for applications in organic electronics and optoelectronic devices.

One of the most intriguing aspects of this compound is its potential in the development of advanced photovoltaic materials. The extended π-system provided by the phenylethynyl groups facilitates efficient charge transport, which is crucial for solar cell performance. Additionally, the fluorine atoms can modulate the energy levels of the molecule, enabling better alignment with standard semiconductor materials used in photovoltaic devices. Recent studies have demonstrated that derivatives of this compound can exhibit high efficiencies in organic photovoltaic cells when properly integrated into device architectures.

The role of Benzene, 1,3,5-trifluoro-2,4,6-tris(phenylethynyl)- in catalysis is another area where it has shown promise. The unique electronic environment created by the combination of fluorine and phenylethynyl substituents makes it an effective ligand in transition metal-catalyzed reactions. For instance, palladium complexes derived from this compound have been reported to exhibit high catalytic activity in cross-coupling reactions such as Suzuki-Miyaura coupling and Heck reaction. These reactions are fundamental to constructing complex organic molecules and are widely used in pharmaceutical synthesis.

Furthermore, the compound has found applications in the field of liquid crystals and molecular recognition. The rigid aromatic core combined with flexible substituents allows for tuning both mesogenic properties and binding affinities. Researchers have utilized derivatives of this molecule to design novel liquid crystal phases with tailored thermal stability and optical characteristics. In molecular recognition studies, the specific interactions between this compound and various guest molecules have been explored for developing sensors and selective binding agents.

The synthesis of Benzene, 1,3,5-trifluoro-2,4,6-tris(phenylethynyl)- is a testament to the progress in synthetic organic chemistry. Modern synthetic strategies have enabled the efficient construction of complex molecular frameworks that were once considered challenging. Techniques such as palladium-catalyzed cross-coupling reactions have been particularly instrumental in forming the necessary carbon-carbon bonds between the benzene core and the phenylethynyl groups. Additionally, fluorination methods have been refined to introduce fluorine atoms at specific positions with high selectivity.

The potential applications of this compound extend to pharmaceutical research as well. While it is not directly classified as a drug itself, its structural motifs can inspire the design of new therapeutic agents. The ability to modulate electronic properties through substituent effects is crucial in drug design, particularly for targeting specific biological receptors or enzymes. By studying how different substituents influence the behavior of this compound, researchers can gain insights into developing more effective pharmaceuticals.

In conclusion,Benzene,1,3,5-trifluoro-2,4,6-tris(phenylethynyl)- (CAS no: 674289-04-4) is a multifaceted molecule with significant implications across various fields of chemistry and materials science。 Its unique structural features make it a valuable tool for studying molecular interactions、designing advanced materials、and developing innovative synthetic methods。 As research continues to uncover new applications,this compound is poised to play an increasingly important role in shaping the future of chemical science。

Recommended suppliers
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Shandong Jing Kun Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shandong Jing Kun Chemical Co.,Ltd.
Nanjing Jubai Biopharm
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing Jubai Biopharm
TAIXING JOXIN BIO-TEC CO.,LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
TAIXING JOXIN BIO-TEC CO.,LTD.
Jiangsu Xinsu New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangsu Xinsu New Materials Co., Ltd